Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate

Description

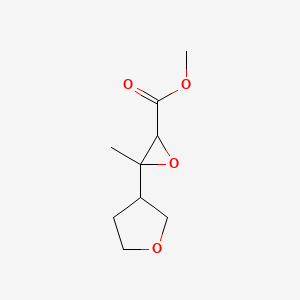

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a chiral epoxide derivative featuring a methyl-substituted oxirane (epoxide) ring esterified with a methyl group at the 2-position. The 3-position of the oxirane ring is substituted with a methyl group and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. This structural complexity confers unique stereochemical and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-9(6-3-4-12-5-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

XXDCSEMWTDGWHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2CCOC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of oxirane-2-carboxylic esters, including methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate, generally follows a multi-step approach:

- Starting from allylic alcohols or hydroxy acids : These serve as precursors for epoxidation.

- Asymmetric epoxidation : The Sharpless asymmetric epoxidation is a cornerstone method for introducing chirality into the epoxide ring with high enantioselectivity.

- Esterification : Conversion of the corresponding glycidic acids to their methyl esters using reagents like diazomethane.

- Functionalization of the oxirane ring : Introduction of the oxolane substituent via ring-opening or cyclization reactions.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is the most widely used method for preparing optically active epoxides from allylic alcohols. The reaction employs titanium isopropoxide, a chiral diethyl tartrate ligand (either D- or L-), and tert-butyl hydroperoxide as the oxidant under low temperatures (-20 °C to 0 °C). This method yields epoxides with high enantiomeric excess and is applicable to substrates bearing diverse substituents.

$$

\text{Allylic alcohol} \xrightarrow[\text{tBuOOH}]{\text{Ti(OiPr)_4}, \text{chiral ligand}} \text{Optically active epoxide}

$$

This epoxidation can be followed by oxidation and esterification steps to yield methyl oxirane-2-carboxylates.

Esterification of Glycidic Acids

The glycidic acids obtained from oxidation of allylic alcohols or related precursors are converted to methyl esters by treatment with diazomethane. This step is crucial for stabilizing the epoxide and facilitating further functionalization.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Allylic alcohol preparation | From suitable precursors | Allylic alcohol substrate |

| 2 | Sharpless asymmetric epoxidation | Ti(OiPr)_4, chiral diethyl tartrate, tBuOOH, low temp | Optically active epoxide |

| 3 | Oxidation | Swern oxidation or similar | Glycidic acid intermediate |

| 4 | Esterification | Diazomethane | Methyl oxirane-2-carboxylate |

| 5 | Oxolane ring formation | Intramolecular cyclization or nucleophilic ring-opening | This compound |

Detailed Experimental Insights

Literature Evidence from Radboud University Thesis (Legters, 1991)

Legters' comprehensive doctoral thesis on the synthesis and reactions of aziridine-2-carboxylic esters includes detailed methodologies for preparing oxirane-2-carboxylic esters, which are closely related to the target compound. Key points include:

- The use of Sharpless asymmetric epoxidation to prepare homochiral oxirane intermediates.

- Subsequent oxidation and esterification steps to obtain methyl oxirane-2-carboxylates.

- The exploration of ring-opening reactions to introduce various substituents, including cyclic ethers like oxolane.

- The thesis provides extensive experimental sections with reaction conditions, yields, and stereochemical outcomes.

Synthesis Challenges and Solutions

- Stereocontrol : Maintaining stereochemical integrity during epoxidation and subsequent transformations is critical; Sharpless epoxidation provides high enantioselectivity.

- Functional group compatibility : The presence of multiple reactive groups requires careful choice of reagents and conditions to avoid side reactions.

- Ring formation : The oxolane ring can be formed via intramolecular cyclizations, which require precise control of reaction conditions to favor the desired regio- and stereochemistry.

Data Table: Summary of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Sharpless asymmetric epoxidation | Allylic alcohol | Ti(OiPr)_4, (D/L)-diethyl tartrate, tBuOOH, -20 °C | 70-90 | High (up to >95% ee) | Widely used for chiral epoxide synthesis |

| Oxidation to glycidic acid | Epoxy alcohol or allylic alcohol | Swern oxidation or NaClO2 | 60-85 | Retains stereochemistry | Precursor for esterification |

| Esterification | Glycidic acid | Diazomethane | 80-95 | No racemization | Converts acid to methyl ester |

| Oxolane ring formation | Epoxide or hydroxy-substituted intermediates | Base or acid catalysis, intramolecular cyclization | 50-80 | Depends on substrate | Forms tetrahydrofuran ring substituent |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form corresponding diols.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Accessibility : Aryl-substituted epoxides are typically synthesized via epoxidation of α,β-unsaturated esters, while aliphatic analogs require stereoselective methods like Sharpless epoxidation.

- Stability Issues : Some analogs (e.g., Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate) are discontinued due to polymerization tendencies under storage .

- Structure Validation : Advanced software (SHELXL, WinGX) ensures accurate refinement of crystallographic data, particularly for chiral centers .

Biological Activity

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Formula: C10H18O3

Molecular Weight: 186.2481 g/mol

IUPAC Name: this compound

InChIKey: CYFDJMXHODROJG-UHFFFAOYSA-N

The compound features a unique oxirane ring structure, which contributes to its reactivity and biological properties. The presence of the oxolane moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as ring-opening reactions or esterification processes. Specific synthetic pathways may vary, but they generally aim to ensure high yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

The biological activity of this compound is primarily mediated through:

- Membrane Disruption: The oxirane structure allows for integration into lipid bilayers, leading to increased membrane permeability and cell lysis.

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism, disrupting their growth and replication.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the Egyptian Journal of Chemistry explored the antimicrobial effects of various derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for drug development . -

Inflammatory Response Modulation:

Another research effort focused on the anti-inflammatory properties of this compound. In vivo studies demonstrated significant reductions in edema and inflammatory markers in treated mice compared to controls, suggesting a viable pathway for therapeutic application in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.